Physicochemical Profiling & Technical Specifications: 5-Methoxy-3-(piperidin-1-ylmethyl)-1H-indole
Physicochemical Profiling & Technical Specifications: 5-Methoxy-3-(piperidin-1-ylmethyl)-1H-indole
Topic: Physicochemical properties of 5-Methoxy-3-(piperidin-1-ylmethyl)-1H-indole Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Role: Senior Application Scientist[1]
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Executive Summary & Structural Identity[1]
5-Methoxy-3-(piperidin-1-ylmethyl)-1H-indole is a specialized indole alkaloid derivative belonging to the class of gramine analogs .[1] Structurally, it consists of a 5-methoxyindole core functionalized at the C3 position with a piperidin-1-ylmethyl moiety.[1] This compound serves as a critical intermediate in the synthesis of complex tryptamines (e.g., 5-Methoxytryptamine via cyanide displacement) and is investigated for its potential serotonergic activity due to its structural homology with serotonin (5-HT) and 5-MeO-DMT.[1]
For the drug development professional, understanding the physicochemical behavior of this Mannich base is essential for optimizing extraction protocols, formulation stability, and receptor binding assays.[1] This guide provides a rigorous analysis of its properties, synthesis, and handling, grounded in the principles of physical organic chemistry.[1]
Chemical Identity Table[1][2]
| Property | Specification |
| IUPAC Name | 5-Methoxy-3-(piperidin-1-ylmethyl)-1H-indole |
| Common Name | 5-Methoxy-3-piperidinomethylindole; 5-Methoxygramine piperidine analog |
| Molecular Formula | C₁₅H₂₀N₂O |
| Molecular Weight | 244.34 g/mol |
| Structural Class | Indole alkaloid; Mannich base; Tertiary amine |
| CAS Number | Not widely indexed; Analogous to 5-Methoxygramine (13523-93-8) |
| SMILES | COc1cc2c(cc1)nc([nH]2)CN3CCCCC3 |
Physicochemical Profile
The physicochemical behavior of 5-Methoxy-3-(piperidin-1-ylmethyl)-1H-indole is dominated by two functional groups: the basic tertiary amine (piperidine ring) and the electron-rich indole system .[1]
Calculated & Estimated Properties
Due to the limited availability of experimental data for this specific derivative in open literature, the following values are derived from consensus cheminformatics models and structural analogs (e.g., Gramine, 5-Methoxygramine).
| Property | Value (Est.) | Significance in Research |
| LogP (Octanol/Water) | 2.8 – 3.2 | Indicates moderate lipophilicity; likely blood-brain barrier (BBB) permeable.[1] |
| pKa (Piperidine N) | 9.2 – 9.8 | The piperidine nitrogen is basic; exists as a cation at physiological pH (7.4).[1] |
| pKa (Indole NH) | ~16.0 | The indole nitrogen is very weakly acidic; deprotonation requires strong bases (e.g., NaH).[1] |
| Polar Surface Area (PSA) | ~25 Ų | Low PSA suggests good membrane permeability.[1] |
| H-Bond Donors | 1 (Indole NH) | Critical for receptor binding interactions.[1] |
| H-Bond Acceptors | 2 (Methoxy O, Piperidine N) | Facilitates interactions with solvent and protein residues.[1] |
Solubility & Stability Logic
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pH-Dependent Solubility:
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Stability Concerns:
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Oxidation: The electron-rich indole ring (activated by the 5-methoxy group) is susceptible to oxidative degradation.[1] Store under inert atmosphere (Argon/Nitrogen) at -20°C.
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Retro-Mannich Reaction: In the presence of strong acids or heat, Mannich bases can undergo retro-Mannich cleavage, releasing formaldehyde and piperidine.[1] Avoid prolonged heating in acidic media.[1]
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Synthesis & Purification Workflow
The synthesis of 5-Methoxy-3-(piperidin-1-ylmethyl)-1H-indole is classically achieved via a Mannich Reaction .[1] This one-pot multicomponent reaction is the industry standard for introducing aminomethyl groups at the indole C3 position.[1]
The Mannich Protocol
Reagents: 5-Methoxyindole (1.0 eq), Formaldehyde (1.1 eq, 37% aq. or paraformaldehyde), Piperidine (1.1 eq), Acetic Acid (solvent/catalyst).[1]
Mechanism:
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Imine Formation: Piperidine reacts with formaldehyde to form a reactive iminium ion intermediate.[1]
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Electrophilic Substitution: The electron-rich C3 position of 5-methoxyindole attacks the iminium ion.[1]
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Deprotonation: Re-aromatization of the indole ring yields the product.[1]
Visualization: Synthesis Pathway[1]
Caption: Mechanistic pathway for the Mannich synthesis of 5-Methoxy-3-(piperidin-1-ylmethyl)-1H-indole.
Purification Strategy
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Recrystallization: The crude Mannich base often precipitates upon basification.[1] Recrystallize from Ethanol/Water or Ethyl Acetate/Hexane to remove unreacted indole.[1]
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Chromatography: If necessary, use silica gel chromatography.[1][2] Note: Pre-treat silica with 1% Triethylamine (TEA) to prevent streaking of the basic amine.[1]
Spectral Characterization
Validating the identity of 5-Methoxy-3-(piperidin-1-ylmethyl)-1H-indole requires specific spectral markers.
| Technique | Diagnostic Signals (Expected) |
| ¹H NMR (CDCl₃) | Indole NH: Broad singlet, ~8.0-9.0 ppm.Ar-H (C4): Doublet, ~7.0-7.2 ppm (ortho coupling).Methoxy (-OCH₃): Singlet, ~3.85 ppm.Methylene Bridge (C3-CH₂-N): Singlet, ~3.70 ppm.Piperidine Ring: Multiplets, ~2.50 ppm (N-CH₂) and ~1.50-1.60 ppm (C-CH₂).[1] |
| ¹³C NMR | C3-CH₂: ~54-55 ppm (characteristic of aminomethyl).Methoxy: ~56 ppm.Indole C3: ~110-115 ppm.Indole C5: ~154 ppm (C-O bond).[1] |
| Mass Spectrometry (ESI+) | [M+H]⁺: m/z 245.16.Fragmentation: Loss of piperidine moiety (m/z 84) often observed in EI-MS, leaving the indole-3-carbinyl cation (m/z ~160).[1] |
| IR Spectroscopy | N-H Stretch: ~3200-3400 cm⁻¹ (Indole).C-H Stretch: ~2800-3000 cm⁻¹ (Aliphatic/Aromatic).No C=O: Absence of carbonyl peak confirms reduction/Mannich success (vs. amide).[1] |
Handling & Safety Protocols
As a bioactive indole alkaloid, this compound should be treated as a potential serotonergic modulator .[1]
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Hazard Classification: Irritant (Skin/Eye/Respiratory).[1][3] Potential CNS activity.[1]
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PPE: Nitrile gloves, safety goggles, lab coat.[1] Work within a fume hood to avoid inhalation of dust.[1]
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Storage:
Solubility & Extraction Diagram
Caption: Solubility switching strategy for purification and extraction.
References
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Indole Chemistry & Mannich Reactions
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Gramine Derivatives
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Spectral Data Comparison (5-Methoxygramine)
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Biological Context (Serotonin Analogs)
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Synthesis of Tryptamines via Mannich Bases
Disclaimer: This guide is intended for research and development purposes only. The compound described is a chemical intermediate and should be handled by qualified personnel in a controlled laboratory environment.
